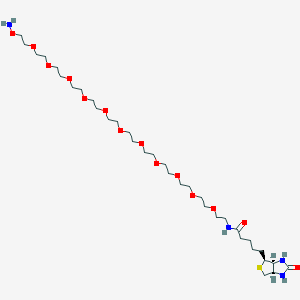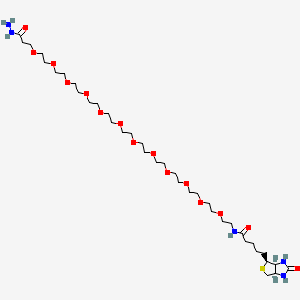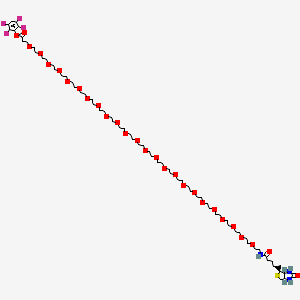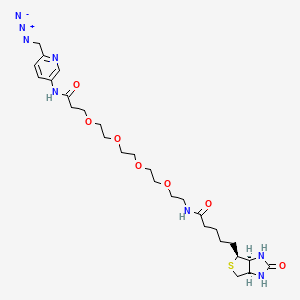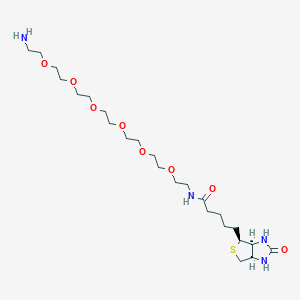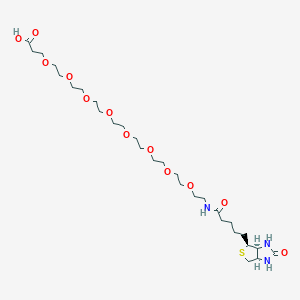
BI-BTK-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-BTK-1 is a highly selective and potent irreversible BTK inhibitor.
Scientific Research Applications
1. Lupus Nephritis Treatment
BI-BTK-1, a highly selective and potent Bruton’s Tyrosine Kinase (BTK) inhibitor, has shown significant promise in treating lupus nephritis (LN). Studies reveal that BI-BTK-1 effectively attenuates kidney disease in LN, impacting both prophylactic and therapeutic treatments. It decreases infiltrating cells and reduces LN-relevant inflammatory cytokines and chemokines in the kidneys. Its ability to modulate pathways related to inflammation and glomerular injury makes it a promising therapeutic target for LN (Chalmers et al., 2016) (Chalmers et al., 2018).
2. Effect on Skin and Brain Disease in Lupus
BI-BTK-1 also shows potential in treating cutaneous and neuropsychiatric disease associated with systemic lupus erythematosus (SLE). It helps reduce macroscopic and microscopic skin lesions, cutaneous cellular infiltration, and inflammatory cytokine expression. In the central nervous system, BI-BTK-1 improves cognitive function and reduces cellular accumulation, suggesting its broader therapeutic potential for SLE-related organ involvement (Chalmers et al., 2018).
3. Modulation of Immune Cell Populations
BI-BTK-1 plays a role in modulating immune cell populations in immune-mediated nephritis. Early treatment correlates with decreased inflammatory macrophages, T cells, and B cells, supporting the therapeutic potential of BTK inhibition in immune-related diseases (Chalmers et al., 2020).
4. Role in TLR-Dependent Gene Activation in Macrophages
BI-BTK-1 is involved in the upregulation of heme oxygenase-1 gene expression via TLR signaling in macrophages, highlighting its role in immune modulation and potential therapeutic applications (Vijayan et al., 2011).
5. Distribution and Redistribution in Cellular Systems
Research shows that BTK, including BI-BTK-1, can be redistributed following receptor-mediated stimuli through phosphatidylinositol 3-kinase activation. This redistribution is crucial for understanding its functional role in different cellular systems and its potential in therapeutic applications (Nore et al., 2000).
properties
Product Name |
BI-BTK-1 |
|---|---|
Molecular Formula |
C32H38N6O3 |
Molecular Weight |
554.7 |
IUPAC Name |
5-Amino-3-(4-phenoxyphenyl)-1-((2r,4s)-6-((E)-4-(piperidin-1-yl)but-2-enoyl)-6-azaspiro[3.4]octan-2-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C32H38N6O3/c33-30-28(31(34)40)29(23-11-13-26(14-12-23)41-25-8-3-1-4-9-25)35-38(30)24-20-32(21-24)15-19-37(22-32)27(39)10-7-18-36-16-5-2-6-17-36/h1,3-4,7-14,24H,2,5-6,15-22,33H2,(H2,34,40)/b10-7+/t24-,32+ |
InChI Key |
UVUIBFFFKKCSPU-FKEPVJCVSA-N |
SMILES |
O=C(C1=C(N)N([C@H]2C[C@@]3(CN(C(/C=C/CN4CCCCC4)=O)CC3)C2)N=C1C5=CC=C(OC6=CC=CC=C6)C=C5)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BI-BTK-1; BI-BTK-1; BI-BTK-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






